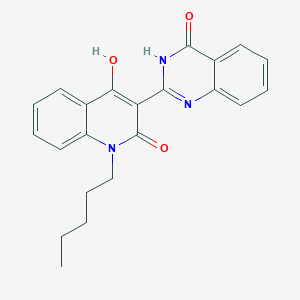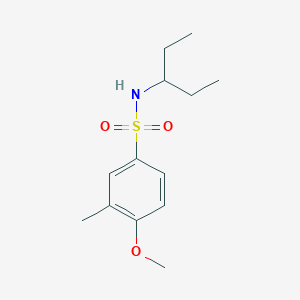
2-(4-ethylphenyl)-7,8-dimethyl-4-(1-pyrrolidinylcarbonyl)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-ethylphenyl)-7,8-dimethyl-4-(1-pyrrolidinylcarbonyl)quinoline, also known as EMD 57283, is a synthetic compound that belongs to the quinoline family. It has gained attention in the scientific community due to its potential therapeutic applications in various fields.
作用機序
The mechanism of action of 2-(4-ethylphenyl)-7,8-dimethyl-4-(1-pyrrolidinylcarbonyl)quinoline 57283 is not fully understood. However, it has been proposed that it works by inhibiting the activity of certain enzymes, such as topoisomerase and histone deacetylase, which are involved in DNA replication and gene expression. It has also been suggested that 2-(4-ethylphenyl)-7,8-dimethyl-4-(1-pyrrolidinylcarbonyl)quinoline 57283 may modulate the activity of various signaling pathways, such as the PI3K/Akt and MAPK pathways, which are important for cell survival and proliferation.
Biochemical and Physiological Effects:
2-(4-ethylphenyl)-7,8-dimethyl-4-(1-pyrrolidinylcarbonyl)quinoline 57283 has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and induce apoptosis by activating caspases and increasing the expression of pro-apoptotic proteins. Moreover, it has been shown to reduce oxidative stress and inflammation in the brain by increasing the expression of antioxidant enzymes and reducing the production of pro-inflammatory cytokines. Additionally, 2-(4-ethylphenyl)-7,8-dimethyl-4-(1-pyrrolidinylcarbonyl)quinoline 57283 has been found to have anti-malarial activity by inhibiting the growth of Plasmodium falciparum parasites.
実験室実験の利点と制限
2-(4-ethylphenyl)-7,8-dimethyl-4-(1-pyrrolidinylcarbonyl)quinoline 57283 has several advantages and limitations for lab experiments. One advantage is its potential therapeutic applications in various fields, which makes it a promising target for drug development. Moreover, its synthetic nature allows for easy modification and optimization of its chemical structure. However, one limitation is the lack of understanding of its mechanism of action, which hinders its further development. Additionally, its low solubility and stability may pose challenges in its formulation and storage.
将来の方向性
There are several future directions for the research of 2-(4-ethylphenyl)-7,8-dimethyl-4-(1-pyrrolidinylcarbonyl)quinoline 57283. One direction is to further investigate its mechanism of action and identify its molecular targets. This will provide insights into its therapeutic potential and facilitate its further development. Another direction is to optimize its chemical structure to improve its solubility, stability, and efficacy. Moreover, 2-(4-ethylphenyl)-7,8-dimethyl-4-(1-pyrrolidinylcarbonyl)quinoline 57283 can be used as a lead compound for the development of novel drugs with improved pharmacological properties. Finally, its potential applications in other fields, such as immunology and cardiovascular diseases, should be explored.
合成法
The synthesis of 2-(4-ethylphenyl)-7,8-dimethyl-4-(1-pyrrolidinylcarbonyl)quinoline 57283 involves several steps, including the reaction of 4-ethylphenylhydrazine with 2,3,7,8-tetramethylquinoline-4-carbaldehyde, followed by the reaction of the resulting product with pyrrolidine-1-carboxylic acid. The final product is obtained after purification and characterization.
科学的研究の応用
2-(4-ethylphenyl)-7,8-dimethyl-4-(1-pyrrolidinylcarbonyl)quinoline 57283 has been extensively studied for its potential therapeutic applications in various fields, including cancer research, neuroscience, and infectious diseases. It has been shown to have anticancer properties by inhibiting the proliferation of cancer cells and inducing apoptosis. In addition, it has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Moreover, 2-(4-ethylphenyl)-7,8-dimethyl-4-(1-pyrrolidinylcarbonyl)quinoline 57283 has been investigated as a potential treatment for infectious diseases such as malaria and tuberculosis.
特性
IUPAC Name |
[2-(4-ethylphenyl)-7,8-dimethylquinolin-4-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O/c1-4-18-8-10-19(11-9-18)22-15-21(24(27)26-13-5-6-14-26)20-12-7-16(2)17(3)23(20)25-22/h7-12,15H,4-6,13-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQSKKQDQYIQXRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NC3=C(C=CC(=C3C)C)C(=C2)C(=O)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[6,6-dimethyl-1-(4-methylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-1-methyl-4-oxo-1,4-dihydro-3-quinolinecarboxamide](/img/structure/B6033177.png)
![N-isopropyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-nitrobenzamide](/img/structure/B6033184.png)
![N-[1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-2-oxo-2-phenylacetamide](/img/structure/B6033189.png)
![2-{[(4-ethoxyphenyl)acetyl]amino}-N-(2-methoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B6033196.png)

![N-(1-{1-[(2E)-3-(4-methoxyphenyl)-2-propen-1-yl]-4-piperidinyl}-1H-pyrazol-5-yl)tetrahydro-3-furancarboxamide](/img/structure/B6033219.png)
![N-{[2-(3-hydroxy-1-piperidinyl)-3-pyridinyl]methyl}-5-quinoxalinecarboxamide](/img/structure/B6033225.png)
![1-amino-3-[2-(3-methyl-1-piperidinyl)ethoxy]-2-propanol](/img/structure/B6033236.png)
![1-sec-butyl-7-[4-(difluoromethoxy)phenyl]-2-mercapto-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B6033244.png)
![2-({2-[(4-methylphenyl)sulfonyl]hydrazino}carbonyl)phenyl phenylcarbamate](/img/structure/B6033251.png)
![N-(4-fluorophenyl)-2-[(5-methyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B6033258.png)
![2-ethyl-3-(4-fluorophenyl)-7-(2-methoxyethyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6033275.png)
![3-hydroxy-1-methyl-3-{[methyl(4-phenoxybenzyl)amino]methyl}-2-piperidinone](/img/structure/B6033277.png)
